异人参皂苷Rh3

描述

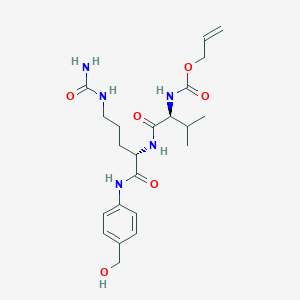

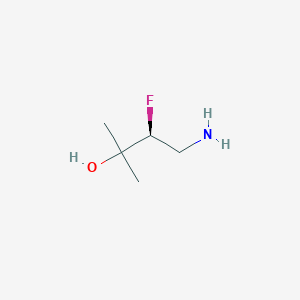

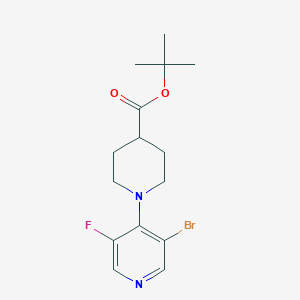

Isoginsenoside Rh3 is a dammarane-type triterpene monoglucoside that was isolated from the fruits of Panax ginseng C. A. Mey. This compound is part of a group of saponins, which are glycosides widely found in various plant species. Saponins like isoginsenoside Rh3 are known for their pharmacological properties and are often studied for their potential health benefits. The isolation of isoginsenoside Rh3 also led to the identification of eight other known analogs, which suggests a rich diversity of similar compounds within the Panax ginseng species .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of isoginsenoside Rh3, the second paper does detail a Rh(III)-catalyzed regioselective synthesis method for creating isoquinolones and pyridones . This method involves C-H activation, cyclization, and condensation steps, which are common in the synthesis of complex organic molecules. Although this particular synthesis method is not directly related to isoginsenoside Rh3, it provides insight into the types of chemical reactions that could potentially be used in the synthesis of structurally complex saponins.

Molecular Structure Analysis

The molecular structure of isoginsenoside Rh3 has been elucidated based on chemical and physicochemical evidence. It is characterized as 3-O-β-d-glucopyranosyl-dammarane-(E)-20(22),24-diene-3β,12β-diol. This structure indicates that isoginsenoside Rh3 has a glucopyranosyl group attached to the dammarane skeleton, which is a common feature among saponins. The presence of multiple hydroxyl groups and the diene moiety are also noteworthy, as these functional groups can influence the biological activity and solubility of the compound .

Chemical Reactions Analysis

The abstracts provided do not offer specific information on the chemical reactions involving isoginsenoside Rh3. However, the synthesis of related organic compounds typically involves reactions such as C-H activation and cyclization, as mentioned in the second paper . These types of reactions are crucial for constructing the complex ring systems and for introducing functional groups that define the biological activity of compounds like isoginsenoside Rh3.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoginsenoside Rh3 are not detailed in the provided papers. However, based on its molecular structure, one can infer that isoginsenoside Rh3 is likely to be amphiphilic due to the presence of both hydrophilic (glucopyranosyl group) and hydrophobic (dammarane skeleton) regions. This amphiphilicity could affect its solubility in water and organic solvents, which is an important consideration for its potential use in pharmaceutical formulations .

科学研究应用

分离和结构解析

异人参皂苷 Rh3 是一种达玛烷型三萜单葡萄糖苷,从人参果实中分离得到。本研究重点阐述了异人参皂苷 Rh3 的结构解析,确定其化学结构为 3-O-β-d-葡萄糖吡喃基-达玛烷-(E)-20(22),24-二烯-3β,12β-二醇 (王继岩、李翔高、郑义南、X. 杨,2004)。

潜在的心脏保护作用

研究表明,人参皂苷(包括异人参皂苷 Rh3)可能具有心脏保护作用。一项研究调查了密切相关化合物人参皂苷 Rb1 对心肌缺血再灌注损伤的保护作用,表明类似人参皂苷在心脏保护中的潜力 (王志、李敏、武维康、H. 谭、邓锋,2008)。

抗肿瘤和促凋亡作用

人参皂苷(如 Rh3)因其抗肿瘤特性而受到研究。对人参皂苷 Rk1(另一种类似化合物)的一项研究表明,它对人黑色素瘤细胞具有很强的细胞毒性和促凋亡作用,表明异人参皂苷 Rh3 在癌症治疗中的潜力 (金智善、朱恩、全在茂、河允、李珠熙、韩永文、金英植,2012)。

抗血管生成特性

与 Rh3 密切相关的人参皂苷 Rg3 已被研究其对血管生成和肿瘤生长的抑制作用,表明异人参皂苷 Rh3 可能具有类似的抑制血管生成特性,特别是在肺癌的背景下 (刘太国、黄颖、D. 崔、黄晓兵、S. 毛、纪立、宋海波、易超,2009)。

增强抗炎作用

对与 Rh3 相似的人参皂苷 Rh1 的研究表明,它具有增强地塞米松的抗炎作用的能力,表明异人参皂苷 Rh3 在增强抗炎药作用方面的潜力 (李军、J. 杜、刘东、程彬彬、方凡夫、翁丽、王晨、C. 凌,2014)。

作用机制

Target of Action

Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng It’s known that ginsenosides, including isoginsenoside rh3, exhibit diverse molecular mechanisms of action, regulating most known modulators of carcinogenesis .

Mode of Action

For instance, they have been shown to modulate cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases .

Biochemical Pathways

Isoginsenoside Rh3 likely affects multiple biochemical pathways. Ginsenosides have been shown to modulate various signaling pathways, including those involving cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases . A genome-scale metabolic network offers a holistic view of ginsenoside biosynthesis, helping to predict genes associated with the production of pharmacologically vital dammarane-type ginsenosides .

Pharmacokinetics

It’s known that ginsenosides, such as re, are quickly absorbed in the gastrointestinal tract, metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood, and quickly cleared from the body . These properties may also apply to Isoginsenoside Rh3.

Result of Action

Isoginsenoside Rh3 has been shown to have anti-proliferative effects on HCT116 colorectal cancer cells . It inhibits cell proliferation, invasion, and migration, arrests cells at the G1 phase, and increases apoptosis . Moreover, it downregulates genes related to DNA replication .

Action Environment

The action, efficacy, and stability of Isoginsenoside Rh3 can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . Furthermore, the bioavailability and efficacy of Isoginsenoside Rh3 may be influenced by factors such as the individual’s metabolic rate, the presence of other compounds, and the pH of the environment.

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLXREOMFNVWOH-DNQFHFKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)